Cas no 101314-84-5 (3-Bromopropionic Acid N-Hydroxysuccinimide)

3-Bromopropionic Acid N-Hydroxysuccinimide (NHS) ester is a reactive intermediate commonly used in bioconjugation and peptide synthesis. Its key advantage lies in the NHS ester moiety, which facilitates efficient coupling with primary amines under mild conditions, forming stable amide bonds. The bromoalkyl group allows for further functionalization, such as nucleophilic substitution reactions, making it versatile for crosslinking applications. This compound is particularly useful in modifying biomolecules, including proteins and peptides, for research in drug development and material science. Its high reactivity and selectivity ensure reliable performance in controlled derivatization processes. Proper handling under anhydrous conditions is recommended to maintain stability.
3-Bromopropionic Acid N-Hydroxysuccinimide structure
101314-84-5 structure
Product Name:3-Bromopropionic Acid N-Hydroxysuccinimide
CAS No:101314-84-5
MF:C7H12BrNO4
MW:254.078481674194
CID:824046
Update Time:2025-09-27

3-Bromopropionic Acid N-Hydroxysuccinimide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromopropionic Acid N-Hydroxysuccinimide
    • 1-[(3-Bromopropanoyl)oxy]-2,5-pyrrolidinedione
    • 1-(3-BroMo-1-oxopropoxy)-2,5-pyrrolidinedione
    • 3-BroMo-propanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
    • Inchi: 1S/C4H7NO2.C3H5BrO2/c6-4-2-1-3-5-7;4-2-1-3(5)6/h3-4,7H,1-2H2;1-2H2,(H,5,6)/b5-3+;
    • InChI Key: QPLNNNQUARFWPK-WGCWOXMQSA-N
    • SMILES: C(O)(=O)CCBr.C(=N/O)\CCC=O

Computed Properties

  • Exact Mass: 248.96400

Experimental Properties

  • Density: 1.74±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (28 g/l) (25 º C),
  • PSA: 63.68000
  • LogP: 0.31650

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3-Bromopropionic Acid N-Hydroxysuccinimide Production Method

Additional information on 3-Bromopropionic Acid N-Hydroxysuccinimide

3-Bromopropionic Acid N-Hydroxysuccinimide: A Comprehensive Overview

3-Bromopropionic Acid N-Hydroxysuccinimide (CAS No. 101314-84-5) is a versatile compound with significant applications in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, often abbreviated as NHS ester, is a derivative of N-hydroxysuccinimide (NHS), which is widely used as an activating agent in the formation of mixed carbonates and carbamates. The presence of the bromine atom in the structure of 3-bromopropionic acid imparts unique reactivity and functional properties to the compound, making it a valuable tool in various chemical reactions.

The synthesis of 3-Bromopropionic Acid N-Hydroxysuccinimide typically involves the reaction of N-hydroxysuccinimide with an appropriate bromoalkylating agent. This process generates a stable NHS ester, which is highly reactive due to the electron-deficient nature of the carbonyl group. The compound is often employed in peptide coupling reactions, where it acts as an activating agent for carboxylic acids, facilitating the formation of amide bonds. This property has made it indispensable in the synthesis of peptides, proteins, and other bioactive molecules.

Recent advancements in chemical synthesis have further highlighted the potential of 3-Bromopropionic Acid N-Hydroxysuccinimide in drug discovery and development. Researchers have explored its use in click chemistry, where it serves as a bifunctional cross-linking reagent, enabling the construction of complex molecular architectures. Additionally, its application in the synthesis of biodegradable polymers has opened new avenues in materials science and biomedical engineering.

In terms of chemical properties, 3-Bromopropionic Acid N-Hydroxysuccinimide exhibits excellent stability under physiological conditions, making it suitable for use in biological systems. Its reactivity is modulated by the presence of the bromine atom, which enhances its electrophilic character and enables selective reactions with nucleophiles such as amines and hydroxyl groups. This selective reactivity is particularly advantageous in medicinal chemistry, where precise control over reaction outcomes is crucial.

The compound's role in bioconjugation chemistry has been extensively studied. By reacting with primary amines, such as those found on proteins or peptides, 3-Bromopropionic Acid N-Hydroxysuccinimide forms stable amide bonds that are resistant to hydrolysis. This property has been leveraged in the development of targeted drug delivery systems, where precise coupling between therapeutic agents and targeting ligands is essential.

Moreover, recent studies have demonstrated the utility of 3-Bromopropionic Acid N-Hydroxysuccinimide in click chemistry applications. Its ability to undergo rapid and efficient cycloaddition reactions with azides or alkynes has facilitated the construction of diverse molecular frameworks with high precision. These advancements have significantly expanded its utility in both academic research and industrial settings.

In conclusion, 3-Bromopropionic Acid N-Hydroxysuccinimide (CAS No. 101314-84-5) stands as a pivotal compound in modern organic synthesis and biochemistry. Its unique reactivity, stability under physiological conditions, and versatility across multiple chemical transformations make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications for this compound, its role in advancing science and technology is expected to grow even further.

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